

A Comprehensive Technical Guide to 4-(Trifluoromethylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: *(Trifluoromethylsulfonyl)phenylacetic acid*

Cat. No.: B1452889

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic agents. Among these, the trifluoromethylsulfonyl group stands out for its profound impact on a molecule's physicochemical and biological properties. This guide provides an in-depth technical overview of 4-(trifluoromethylsulfonyl)phenylacetic acid, a key building block for the synthesis of novel pharmaceuticals. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

Core Identification

- Chemical Name: 2-(Trifluoromethylsulfonyl)phenylacetic acid
- CAS Number: 1099597-82-6[1][2]
- Molecular Formula: C₉H₇F₃O₄S[1][2]

- Molecular Weight: 268.21 g/mol [\[1\]](#)
- Synonyms: 4-[(Trifluoromethyl)sulfonyl]benzenoacetic acid [\[1\]](#)

Structural Representation

The structure of 4-(trifluoromethylsulfonyl)phenylacetic acid is characterized by a phenylacetic acid core substituted at the para-position with a trifluoromethylsulfonyl group.

SMILES: O=C(O)Cc1ccc(cc1)S(=O)(=O)C(F)(F)F[\[1\]](#)[\[2\]](#)

InChI Key: FIEUCHICQSJBAU-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Physicochemical Data

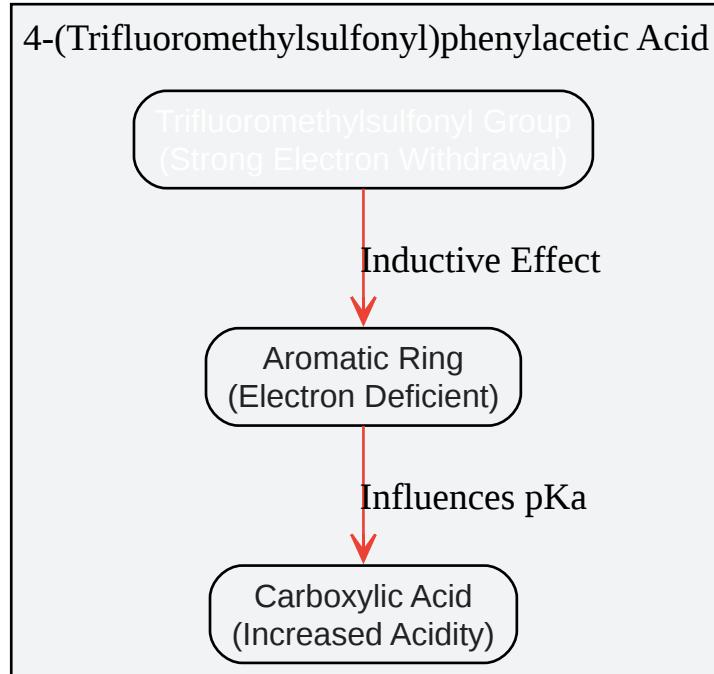
A summary of the key physicochemical properties is presented in Table 1.

Property	Value	Source
Appearance	White solid/crystals or powder	[2]
Melting Point	122-129 °C	[1] [2]
Assay	≥97%	[1]
Functional Groups	Carboxylic acid, fluoro, sulfone	[1]

Synthesis of 4-(Trifluoromethylsulfonyl)phenylacetic Acid: A Step-by-Step Protocol

The synthesis of 4-(trifluoromethylsulfonyl)phenylacetic acid is most effectively achieved through the oxidation of its thioether precursor, 4-(trifluoromethylthio)phenylacetic acid. This transformation is a critical step that imparts the desired electronic properties to the molecule.

Rationale for Synthetic Strategy


The oxidation of a thioether to a sulfone is a well-established and reliable transformation in organic synthesis. The choice of oxidant is crucial to ensure complete conversion without over-oxidation or degradation of the starting material. Oxidants such as hydrogen peroxide in

trifluoroacetic acid or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose.^{[3][4][5]} The trifluoromethyl group is robust and generally stable under these oxidative conditions.

Experimental Protocol: Oxidation of 4-(Trifluoromethylthio)phenylacetic Acid

This protocol is based on established methods for the oxidation of aryl trifluoromethyl sulfides to their corresponding sulfones.

Diagram of the Synthesis Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trifluoromethylsulfonyl)phenylacetic acid 97 1099597-82-6 [sigmaaldrich.com]
- 2. H32295.06 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(Trifluoromethylsulfonyl)phenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1452889#4-trifluoromethylsulfonyl-phenylacetic-acid-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com